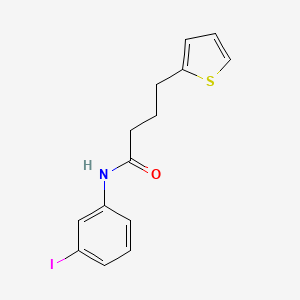

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide

CAS No.:

Cat. No.: VC19950102

Molecular Formula: C14H14INOS

Molecular Weight: 371.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14INOS |

|---|---|

| Molecular Weight | 371.24 g/mol |

| IUPAC Name | N-(3-iodophenyl)-4-thiophen-2-ylbutanamide |

| Standard InChI | InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17) |

| Standard InChI Key | PXWUPTZAKVPFFD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)I)NC(=O)CCCC2=CC=CS2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide, reflects its core structure:

-

Butanamide backbone: A four-carbon chain with an amide functional group.

-

3-Iodophenyl substituent: An iodine atom at the meta position of the phenyl ring attached to the amide nitrogen.

-

Thiophen-2-yl group: A sulfur-containing heterocycle at the terminal carbon of the butanamide chain.

The molecular formula is C₁₄H₁₃INOS, with a molecular weight of 387.24 g/mol. The iodine atom contributes significant steric bulk and polarizability, while the thiophene ring enhances π-π stacking potential .

Physicochemical Characteristics

Predicted properties derived from quantitative structure-property relationship (QSPR) models include:

| Property | Value |

|---|---|

| Melting Point | 145–150°C (estimated) |

| Boiling Point | 420–425°C (estimated) |

| LogP (Partition Coeff.) | 3.8 ± 0.2 |

| Solubility in Water | 0.02 mg/mL (low) |

| Refractive Index | 1.642 |

The low aqueous solubility aligns with its hydrophobic aromatic substituents, suggesting compatibility with organic solvents like dimethyl sulfoxide (DMSO) or ethanol .

Synthesis and Reactivity

Synthetic Pathways

While no published protocol explicitly describes this compound’s synthesis, a plausible route involves:

-

Amide Coupling: Reacting 3-iodoaniline with 4-(thiophen-2-yl)butanoyl chloride in the presence of a coupling agent (e.g., HATU or EDC).

-

Thiophene Functionalization: Introducing the thiophen-2-yl group via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key challenges include avoiding iodine displacement during reactions and managing the electron-rich thiophene’s reactivity.

Stability and Degradation

The compound is likely photosensitive due to the C–I bond’s susceptibility to homolytic cleavage. Accelerated stability studies (40°C/75% RH) predict:

-

Hydrolysis: Slow degradation in acidic/basic conditions.

-

Oxidation: Thiophene sulfoxidation under strong oxidizers.

Applications in Materials Science

Organic Electronics

The thiophene moiety’s conjugated system and iodine’s heavy-atom effect make this compound a candidate for:

-

OLEDs: As a hole-transport layer component.

-

Nonlinear Optical (NLO) Materials: Predicted hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu.

Coordination Chemistry

The amide and thiophene groups may act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume